2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone
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Overview
Description
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of ethanone, featuring a tetramethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone typically involves the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-(2,3,4,5-tetramethylphenyl)ethanone
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,4,5-tetramethylphenyl)ethanone
- 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanol
- 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanoic acid
Uniqueness
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHUFRXYWYYLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368942 |
Source
|
Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-53-7 |
Source
|
Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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